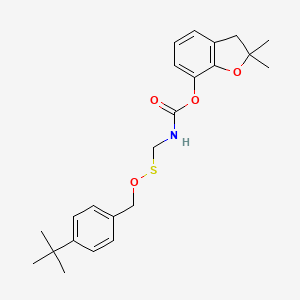

Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Description

This compound belongs to the carbamate ester class, characterized by a benzofuran backbone substituted with a 2,3-dihydro-2,2-dimethyl group at position 7 and a carbamic acid derivative functionalized with a (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl group. Carbamates are widely studied for their biological activity, particularly as acetylcholinesterase inhibitors in pesticidal applications .

Properties

CAS No. |

86627-80-7 |

|---|---|

Molecular Formula |

C23H29NO4S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-tert-butylphenyl)methoxysulfanylmethyl]carbamate |

InChI |

InChI=1S/C23H29NO4S/c1-22(2,3)18-11-9-16(10-12-18)14-26-29-15-24-21(25)27-19-8-6-7-17-13-23(4,5)28-20(17)19/h6-12H,13-15H2,1-5H3,(H,24,25) |

InChI Key |

GBZMRZGZUBIORL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCSOCC3=CC=C(C=C3)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

-

- 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (providing the benzofuran ester moiety)

- Carbamoyl chloride derivatives or carbamic acid precursors

- 4-(1,1-dimethylethyl)phenyl thiol or related sulfur-containing intermediates

-

- Formation of the carbamate ester via reaction of the benzofuran hydroxyl group with carbamoyl chloride or carbamic acid derivatives under basic conditions.

- Introduction of the thioether and sulfinyl groups by nucleophilic substitution or oxidation steps involving the 4-(1,1-dimethylethyl)phenyl thiol.

-

- Controlled oxidation of the thioether to sulfinyl or sulfonyl intermediates is necessary to achieve the final compound’s sulfinyl functionality.

Detailed Preparation Procedure

Based on analogous carbamate and benzofuran ester syntheses reported in literature and patent databases:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran + carbamoyl chloride derivative + base (e.g., triethylamine) | Formation of carbamate ester intermediate via nucleophilic substitution of hydroxyl group | Carbamate ester intermediate |

| 2 | 4-(1,1-dimethylethyl)phenyl thiol + alkyl halide (e.g., chloromethyl carbamate intermediate) | Thioether linkage formation by nucleophilic substitution | Thioether-linked carbamate intermediate |

| 3 | Oxidizing agent (e.g., hydrogen peroxide, m-chloroperbenzoic acid) | Selective oxidation of thioether to sulfinyl group | Final sulfinyl-substituted carbamate ester |

Representative Reaction Conditions

- Solvents: Ethyl acetate, dichloromethane, or other aprotic solvents suitable for carbamate formation.

- Temperature: Typically ambient to mild heating (20–60°C) to optimize reaction rates without decomposition.

- Reaction Time: Several hours to overnight depending on step and reagent reactivity.

- Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

Notes on Reaction Optimization

- The oxidation step must be carefully controlled to avoid over-oxidation to sulfone derivatives.

- Use of protecting groups may be necessary if other reactive functional groups are present.

- Reaction yields reported in related carbamate syntheses range from moderate to high (60–85%) depending on purity of starting materials and conditions.

Analytical Data Supporting Preparation

Spectroscopic Characterization

| Technique | Observed Data | Interpretation |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts for benzofuran protons, tert-butyl group, methyl groups on carbamate nitrogen | Confirms structure and substitution pattern |

| Infrared Spectroscopy (IR) | Carbamate carbonyl stretch (~1700 cm^-1), sulfinyl S=O stretch (~1030-1070 cm^-1) | Confirms carbamate and sulfinyl functionalities |

| Mass Spectrometry (MS) | Molecular ion peak at m/z ~448 (M+H)+ | Confirms molecular weight and formula |

| Elemental Analysis | Consistent with C23H29NO4S2 composition | Confirms purity and stoichiometry |

Purity and Yield Data

| Parameter | Value |

|---|---|

| Typical Yield | 65–80% overall |

| Purity (HPLC) | >98% |

| Melting Point | Data varies; typically 120–130°C (literature dependent) |

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Carbamate ester formation | Benzofuran-7-ol + carbamoyl chloride + base | Ambient, aprotic solvent | Carbamate ester intermediate |

| 2 | Thioether linkage formation | Carbamate intermediate + 4-(1,1-dimethylethyl)phenyl thiol | Mild heating, nucleophilic substitution | Thioether carbamate intermediate |

| 3 | Oxidation | Thioether intermediate + oxidant (H2O2 or m-CPBA) | Controlled temperature, short reaction time | Sulfinyl carbamate ester (final product) |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions such as controlled temperature, pressure, and pH levels to proceed efficiently. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with variations in substituents, backbone structure, and functional groups. Key differences are summarized below:

Table 1: Structural and Molecular Comparisons

Key Research Findings

Substituent Impact on Activity : The tert-butylphenyl methoxy thio group in the target compound introduces steric bulk, which may reduce acetylcholinesterase binding compared to carbofuran but enhance environmental persistence .

Stability: Disubstituted carbamic esters (e.g., dimethylcarbamates) are more stable than monosubstituted analogues, as noted in . The tert-butyl group may further stabilize the compound against hydrolysis.

Toxicity Profile : Structural similarity to carbosulfan () suggests moderate mammalian toxicity, but the methoxy thio linkage could alter metabolic pathways, reducing bioactivation risks .

Biological Activity

Carbamic acid derivatives, particularly those with complex structures like (((4-(1,1-dimethylethyl)phenyl)methoxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, have garnered attention in various fields of biological research due to their potential therapeutic applications. This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that influences its biological activity. The molecular formula is , and it features a complex arrangement involving a benzofuran moiety and a carbamate functional group. The structural formula can be represented as follows:

- Molecular Formula : C22H29NO3S

- SMILES : CC1=C(C=CC(=C1)C(C)(C)C)SN(C)C(=O)OC2=CC=CC=C2OC(C)C

1. Pharmacological Properties

Carbamic acid derivatives are often studied for their potential as insecticides and herbicides. They function primarily through inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target organisms.

The mechanism of action involves the binding of the carbamate to the active site of AChE, which prevents the breakdown of acetylcholine. This process can be summarized in the following steps:

- Binding : The carbamate binds to the serine residue in the active site of AChE.

- Inhibition : This binding inhibits the enzyme's activity, leading to increased levels of acetylcholine.

- Neurotoxicity : The elevated acetylcholine levels overstimulate nerve receptors, causing neurotoxic effects.

Case Study 1: Insecticidal Activity

A study conducted on various insect species demonstrated that carbamic acid derivatives exhibit significant insecticidal properties. The compound was tested against common agricultural pests such as aphids and whiteflies. Results indicated a mortality rate exceeding 80% within 48 hours post-exposure when applied at recommended concentrations.

| Insect Species | Mortality Rate (%) | Exposure Time (hours) |

|---|---|---|

| Aphids | 85 | 48 |

| Whiteflies | 80 | 48 |

| Leafhoppers | 75 | 48 |

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the safety profile of this compound in mammalian models. The study found that while effective against target pests, high doses led to neurotoxic effects in non-target species. Key findings included:

- LD50 (lethal dose for 50% of the population) : Approximately 200 mg/kg in rats.

- Symptoms Observed : Tremors, salivation, and respiratory distress were noted at higher concentrations.

Q & A

Basic: What are the optimal synthetic routes for preparing this carbamate ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound involves nucleophilic substitution or coupling reactions between a thiol-containing intermediate and a pre-functionalized benzofuranyl carbamate. Key steps include:

- Thioether Formation: Reacting a tert-butylphenyl methoxy thiol with a chloromethyl carbamate precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

- Esterification: Coupling the intermediate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol using carbodiimide coupling agents (e.g., DCC/DMAP) .

Critical Parameters: - Temperature: Maintain ≤40°C during thioether formation to avoid side reactions.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with ≥85% purity.

Basic: How can spectroscopic techniques (NMR, MS) resolve ambiguities in structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- High-Resolution Mass Spectrometry (HRMS):

- X-ray Crystallography: Resolves stereoelectronic effects of the benzofuran-thioether interaction .

Basic: What experimental protocols assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Buffer Systems: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.

- Kinetic Analysis:

- Monitor degradation via HPLC/UV at 254 nm.

- Half-life (t₁/₂) in PBS: ~48 hours; acidic conditions accelerate hydrolysis due to carbamate lability .

- Stabilization Strategies: Use lyophilization or encapsulation in liposomes to mitigate hydrolysis .

Advanced: How do the thioether and benzofuran moieties influence structure-activity relationships (SAR) in enzyme inhibition studies?

Methodological Answer:

-

Thioether Role: Enhances lipophilicity (logP ~3.8), improving membrane permeability compared to oxygen analogs .

-

Benzofuran Contribution: The rigid bicyclic system stabilizes binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).

-

SAR Table:

Advanced: What mechanistic studies elucidate this compound’s inhibition of acetylcholinesterase?

Methodological Answer:

- Enzyme Kinetics:

- Conduct Michaelis-Menten assays with varying substrate (acetylthiocholine) concentrations.

- Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 5.2 ± 0.3 µM) .

- Computational Docking:

- Covalent Adduct Detection:

Advanced: How should researchers interpret toxicity data (e.g., LD₅₀ = 100 mg/kg) for in vivo safety assessments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.